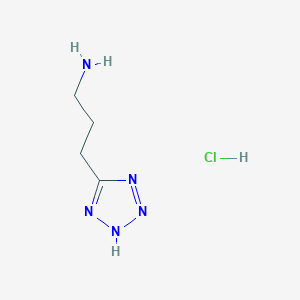![molecular formula C9H15NO5 B1404197 2-Oxa-7-azaspiro[3.5]nonane oxalate CAS No. 1379811-94-5](/img/structure/B1404197.png)
2-Oxa-7-azaspiro[3.5]nonane oxalate
Vue d'ensemble
Description
2-Oxa-7-azaspiro[3.5]nonane oxalate is a useful research compound. Its molecular formula is C9H15NO5 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis Methods: A novel one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation demonstrates an efficient method to produce these compounds (Huynh, Nguyen, & Nishino, 2017).
- Spiroaminals Synthesis: The synthesis of various oxa-aza spirobicycles, including 2-oxa-7-azaspiro[3.5]nonane, is explored for their potential biological activities and structural novelty (Sinibaldi & Canet, 2008).
- Improved Synthesis Approaches: An improved synthesis of 2-oxa-6-azaspiro[3.3]heptane, often isolated as an oxalate salt, has been developed, yielding a more stable and soluble product, which could be analogous to 2-Oxa-7-azaspiro[3.5]nonane oxalate (van der Haas et al., 2017).
Biological and Medicinal Applications
- Potential in Drug Discovery: Novel thia/oxa-azaspiro[3.4]octanes have been synthesized as multifunctional modules for drug discovery, indicating the potential utility of similar spirocyclic compounds in pharmaceutical contexts (Li, Rogers-Evans, & Carreira, 2013).
- Inhibitors of Fatty Acid Amide Hydrolase (FAAH): Spirocyclic cores, including 7-azaspiro[3.5]nonane, have been identified as lead scaffolds for FAAH inhibitors, suggesting possible therapeutic applications (Meyers et al., 2011).
Mécanisme D'action
Target of Action
It is used in the preparation of benzothienoazepine compounds as respiratory syncytial virus rna polymerase inhibitors . This suggests that it may interact with viral RNA polymerases or other related targets.
Biochemical Pathways
Given its use in the synthesis of respiratory syncytial virus RNA polymerase inhibitors , it may influence pathways related to viral replication.
Result of Action
Its role in the synthesis of respiratory syncytial virus RNA polymerase inhibitors suggests it may have antiviral effects .
Analyse Biochimique
Biochemical Properties
2-Oxa-7-azaspiro[3.5]nonane oxalate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of benzothienoazepine compounds, which act as respiratory syncytial virus RNA polymerase inhibitors . The nature of these interactions often involves binding to specific active sites on enzymes or proteins, thereby modulating their activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to interact with histone methyltransferase KMT2D, a potent tumor suppressor in melanoma . This interaction can lead to changes in gene expression and cellular behavior, potentially impacting cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, its interaction with histone methyltransferase KMT2D involves binding to the enzyme’s active site, thereby inhibiting its function and leading to alterations in the epigenetic landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions (2-8°C) and can be used effectively in both in vitro and in vivo experiments . Prolonged exposure may lead to degradation, affecting its efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For example, studies have indicated that it can modulate enzyme activity and gene expression at specific concentrations, but excessive doses may result in cellular toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels within the cell. For instance, its role in the preparation of benzothienoazepine compounds suggests its involvement in complex metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s transport mechanisms ensure its effective delivery to target sites, thereby enhancing its biochemical efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall biochemical activity .
Propriétés
IUPAC Name |
2-oxa-7-azaspiro[3.5]nonane;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.C2H2O4/c1-3-8-4-2-7(1)5-9-6-7;3-1(4)2(5)6/h8H,1-6H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMUWBFXUTUOEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12COC2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743134 | |
| Record name | Oxalic acid--2-oxa-7-azaspiro[3.5]nonane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379811-94-5 | |
| Record name | 2-Oxa-7-azaspiro[3.5]nonane, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1379811-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxalic acid--2-oxa-7-azaspiro[3.5]nonane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



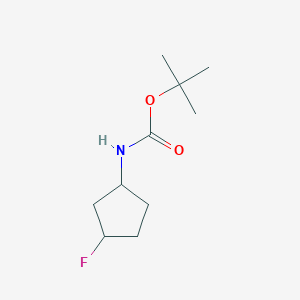
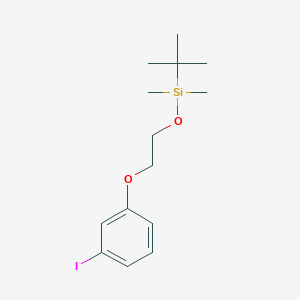
![4-[(4-bromo-2-methyl-phenyl)methyl]-5-isopropyl-1H-pyrazol-3-ol](/img/structure/B1404118.png)
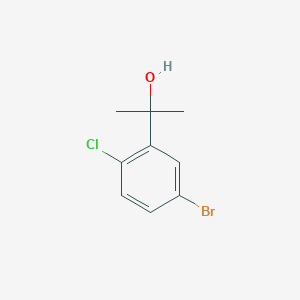
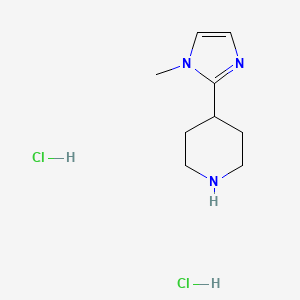

![6-Nitro-1H-pyrazolo[4,3-B]pyridine](/img/structure/B1404127.png)
![4-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}thiomorpholine](/img/structure/B1404128.png)


